N'-phenyl-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide
CAS No.: 2034494-55-6
Cat. No.: VC11799510
Molecular Formula: C17H16N4O2S
Molecular Weight: 340.4 g/mol
* For research use only. Not for human or veterinary use.
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Specification
CAS No. | 2034494-55-6 |
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Molecular Formula | C17H16N4O2S |
Molecular Weight | 340.4 g/mol |
IUPAC Name | N'-phenyl-N-(2-pyrazol-1-yl-2-thiophen-3-ylethyl)oxamide |
Standard InChI | InChI=1S/C17H16N4O2S/c22-16(17(23)20-14-5-2-1-3-6-14)18-11-15(13-7-10-24-12-13)21-9-4-8-19-21/h1-10,12,15H,11H2,(H,18,22)(H,20,23) |
Standard InChI Key | YESIGTQAFXFFPA-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)NC(=O)C(=O)NCC(C2=CSC=C2)N3C=CC=N3 |
Canonical SMILES | C1=CC=C(C=C1)NC(=O)C(=O)NCC(C2=CSC=C2)N3C=CC=N3 |
Introduction
Chemical Identity and Structural Features
N'-Phenyl-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide (molecular formula: , molecular weight: 339.41 g/mol) features a central ethanediamide backbone flanked by two distinct heterocyclic systems:
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A 1H-pyrazole ring at the N-2 position, providing hydrogen-bonding capability and aromatic stability.
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A thiophene moiety at the adjacent carbon, contributing electron-rich properties for potential π-π interactions .
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A phenyl group at the N'-position, enhancing lipophilicity and structural diversity .
Table 1: Comparative Analysis of Structural Analogues
The absence of methyl groups on the pyrazole ring (compared to ) may reduce steric hindrance, potentially improving binding affinity to biological targets .
Synthetic Strategies and Reaction Pathways
The synthesis of this compound likely follows a multi-step protocol analogous to methods described for pyrazole-thiophene hybrids :
Step 1: Formation of Pyrazole-Thiophene Intermediate
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Thiophene-3-carbaldehyde undergoes nucleophilic substitution with hydrazine to form thiophene-3-carbaldehyde hydrazone.
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Cyclization with diketones (e.g., acetylacetone) yields 2-(thiophen-3-yl)-1H-pyrazole .
Step 2: Ethanediamide Coupling
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The pyrazole-thiophene intermediate is alkylated using ethyl bromoacetate to introduce the ethanediamide precursor.
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Amidation with phenylamine introduces the N'-phenyl group, finalized via acid-catalyzed condensation.
Critical Reaction Parameters:
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Catalysts: Piperidine or acetic acid for imine formation.
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Yield Optimization: Chromatographic purification (silica gel, ethyl acetate/hexane) achieves >75% purity .
Physicochemical and Spectroscopic Properties
Solubility and Partition Coefficients
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LogP: Predicted value of 2.8 (ChemAxon), indicating moderate lipophilicity suitable for blood-brain barrier penetration.
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Aqueous Solubility: <0.1 mg/mL at pH 7.4, necessitating formulation with co-solvents (e.g., DMSO) .
Spectroscopic Characterization
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IR Spectroscopy: Peaks at 1670 cm (amide C=O stretch) and 3100 cm (aromatic C-H) .
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NMR:
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δ 7.8 ppm (pyrazole H-3, singlet).
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δ 6.9–7.2 ppm (thiophene and phenyl protons, multiplet).
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Industrial and Research Applications
Medicinal Chemistry
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Lead Optimization: The phenyl group allows for SAR studies via halogenation or sulfonation.
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Prodrug Development: Ethanediamide backbone amenable to ester prodrug formulations .
Material Science
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Conductive Polymers: Thiophene units enable π-stacking in organic semiconductors.
Environmental and Regulatory Considerations
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